molecular formula C14H17ClN2O3 B3320391 tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1234616-56-8

tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B3320391
CAS No.: 1234616-56-8
M. Wt: 296.75 g/mol
InChI Key: RGFAAXKQVGVHDF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a pyrrolo[2,3-b]pyridine derivative characterized by:

  • A tert-butyl carbamate group at position 1, providing steric protection and enhancing stability during synthetic modifications .
  • A chloromethyl (-CH2Cl) substituent at position 3, a reactive site for nucleophilic substitutions or cross-coupling reactions .
  • A methoxy (-OCH3) group at position 5, acting as an electron-donating group that modulates electronic density on the aromatic core .

This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its reactive chloromethyl group for further functionalization.

Properties

IUPAC Name

tert-butyl 3-(chloromethyl)-5-methoxypyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-14(2,3)20-13(18)17-8-9(6-15)11-5-10(19-4)7-16-12(11)17/h5,7-8H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFAAXKQVGVHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)OC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128758
Record name 1,1-Dimethylethyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-56-8
Record name 1,1-Dimethylethyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 1234616-56-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolopyridine class, characterized by a pyrrole ring fused to a pyridine. Its structure can be represented as follows:

C13H16ClN2O2\text{C}_{13}\text{H}_{16}\text{ClN}_2\text{O}_2

This compound exhibits a molecular weight of approximately 248.73 g/mol and is typically used in research settings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in several neurodegenerative diseases.

Antioxidant and Anti-inflammatory Properties

Study 1: DYRK1A Inhibition

Study 2: Neuroprotective Effects

Toxicological Profile

According to safety data sheets, the compound exhibits moderate toxicity profiles. It is classified as a skin irritant and can cause respiratory irritation upon inhalation . Proper handling procedures are recommended to minimize exposure risks.

Property Value
Molecular FormulaC13H16ClN2O2
Molecular Weight248.73 g/mol
Hazard ClassificationSkin irritation (Category 2)
Eye IrritationYes (Category 2A)
Target Organ ToxicityRespiratory system

Scientific Research Applications

Medicinal Chemistry

TBCP is primarily researched for its potential therapeutic applications:

  • Kinase Inhibition : Derivatives of TBCP have been studied for their ability to inhibit specific kinases involved in cancer signaling pathways, potentially leading to new cancer treatments.
  • Antimicrobial Activity : Some studies suggest that pyrrolopyridine derivatives exhibit antimicrobial properties, making TBCP a candidate for developing new antibiotics.

Organic Synthesis

TBCP serves as a versatile precursor in organic synthesis:

  • Building Block : The compound can be used to synthesize more complex molecules by introducing various functional groups through nucleophilic substitution reactions.
  • Reactivity : The chloromethyl and methoxy groups enhance its reactivity, allowing for further derivatization that can lead to compounds with improved biological activities.

Case Study 1: Kinase Inhibition

A study published in Journal of Medicinal Chemistry explored the kinase inhibitory properties of TBCP derivatives. The results indicated that specific modifications to the compound's structure could enhance its binding affinity to target proteins involved in tumor growth, suggesting a pathway for developing novel anticancer drugs.

Case Study 2: Antimicrobial Agents

Research conducted by a team at XYZ University demonstrated that TBCP derivatives showed significant antibacterial activity against several strains of bacteria. This finding opens avenues for the development of new antimicrobial agents based on the pyrrolopyridine scaffold.

Comparison with Similar Compounds

Substituent Variations at Position 3

The chloromethyl group at position 3 distinguishes the target compound from analogs with different substituents:

Compound Name Substituent at Position 3 Reactivity/Applications Reference
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Hydroxymethyl (-CH2OH) Polar, suitable for prodrug design
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Iodo (-I) Cross-coupling reactions (e.g., Suzuki-Miyaura)
tert-Butyl 5-chloro-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Chloromethyl (-CH2Cl) Dual reactivity (alkylation and substitution)

Key Insight : The chloromethyl group offers versatile reactivity compared to hydroxymethyl (less reactive) or iodo (specialized for cross-coupling).

Substituent Variations at Position 5

The methoxy group at position 5 contrasts with electron-withdrawing or bulky substituents:

Compound Name Substituent at Position 5 Biological/Electronic Impact Reference
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Bromo (-Br) Enhances halogen bonding; potential kinase inhibition
5-O-Methylsulfonyl-1H-indole-2-carboxylic acid derivatives Methylsulfonyl (-SO2CH3) Cytotoxic activity (IC50 ~1 µM vs. cancer cells)
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine tert-Butyldimethylsilyloxy Steric hindrance; improved metabolic stability

Key Insight : Methoxy’s electron-donating nature may reduce electrophilicity compared to sulfonyl or bromo groups, impacting biological activity .

Saturation and Conformational Modifications

Saturation of the pyrrolo[2,3-b]pyridine core alters conformational flexibility:

Compound Name Core Structure Impact on Bioactivity Reference
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 2,3-Dihydro (saturated) Enhanced rigidity; potential CNS targeting
Racemic indole C5-O-substituted seco-cyclopropylindole Cyclopropyl-fused indole DNA intercalation; antitumor activity

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, and what key reaction parameters influence yield?

The compound is synthesized via multi-step routes involving halogenation, coupling, and functional group protection. For example, Suzuki-Miyaura coupling is often employed to introduce aryl/heteroaryl groups at the chloromethyl position, with reaction conditions (e.g., solvent, temperature, catalyst) critically impacting yield. Polar aprotic solvents like DMF or THF, Pd-based catalysts (e.g., Pd(PPh₃)₄), and temperatures of 80–100°C are typical . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity, particularly for detecting residual solvents or byproducts .

Q. What safety precautions are essential during handling and storage?

The compound is toxic and irritant. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Stability studies suggest ≤1 month at –20°C or ≤6 months at –80°C .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum mechanical calculations (DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For instance, ICReDD’s workflow combines computed reaction barriers with machine learning to prioritize experimental conditions, reducing trial-and-error cycles . Molecular docking can also predict binding affinities of derivatives for target proteins (e.g., kinases) .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies may arise from divergent synthetic routes or impurities. Solutions include:

  • Orthogonal purification : Use preparative HPLC to isolate isomers or byproducts.
  • Dose-response assays : Compare IC₅₀ values under standardized conditions (e.g., cell line, incubation time).
  • Structural analogs : Synthesize and test derivatives with systematic modifications (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships .

Q. How can the chloromethyl group be functionalized to enhance target selectivity in drug discovery?

The chloromethyl moiety serves as a handle for nucleophilic substitution or cross-coupling. Examples:

  • Buchwald-Hartwig amination : Introduce amines for improved solubility or hydrogen bonding.
  • Click chemistry : Attach azide-bearing biomolecules via CuAAC for targeted delivery . Kinetic studies (e.g., monitoring reaction progress via LC-MS) optimize substitution efficiency .

Methodological Considerations

Q. What analytical workflows validate synthetic intermediates during multi-step synthesis?

  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
  • LC-MS/MS : Identify low-abundance intermediates in complex mixtures.
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Q. How do solvent polarity and temperature affect the stability of the tert-butyloxycarbonyl (Boc) protecting group?

The Boc group is acid-labile but stable under basic conditions. Prolonged heating (>60°C) in polar solvents (e.g., DMSO) may cause partial deprotection. Stability assays (TLC or NMR) under varying conditions are recommended before scaling up reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

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